molecular formula C8H9BrOS B8452820 (4-Bromo-3-methoxyphenyl)(methyl)sulfane

(4-Bromo-3-methoxyphenyl)(methyl)sulfane

Cat. No.: B8452820
M. Wt: 233.13 g/mol
InChI Key: XPBAUEMRAAGQAJ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrOS. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:

Comparison with Similar Compounds

  • 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene
  • 1-Bromo-4-ethoxy-2-(methylsulfanyl)benzene
  • 1-Bromo-3-methoxy-4-(methylsulfanyl)benzene

Comparison: (4-Bromo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-methylsulfanylbenzene

InChI

InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3

InChI Key

XPBAUEMRAAGQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-4-fluoro-2-methoxybenzene (10.0 g) in DMF (100 mL) was added sodium methanethiolate (4.44 g). The mixture was stirred at 65° C. for 2 h. The mixture was cooled to 0° C. and methyl iodide (4.55 mL) was added. The mixture was stirred at room temperature for 1 h and further sodium methanethiolate (4.44 g) was added. The mixture was stirred at 65° C. for 1 h. The mixture was cooled to 0° C. and methyl iodide (4.55 mL) was added. The mixture was stirred at room temperature for 1 h. Water was added and the mixture was extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Silica gel chromatography gave 6.2 g of the title compound as a 2:1 mixture with the starting material. The mixture was used for the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.44 g
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reactant
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100 mL
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solvent
Reaction Step One
Quantity
4.55 mL
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reactant
Reaction Step Two
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4.44 g
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reactant
Reaction Step Three
Quantity
4.55 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-bromo-4-fluoro-2-methoxybenzene (4.0 g) in DMF (40 mL) was added sodium methanethiolate (2.76 g). The mixture was stirred at room temperature for 30 minutes and at 85° C. for 2 h. Water was added and the mixture was extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Silica gel chromatography gave 280 mg of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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